15-cis-Phytoene

Analytical Chemistry Carotenoid Profiling HPLC Method Development

15-cis-Phytoene (CAS 13920-14-4) is a 40-carbon colorless carotenoid that serves as the first committed intermediate in the biosynthesis of all downstream carotenoids in plants, algae, and some microorganisms. It is produced via the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) catalyzed by phytoene synthase and is the primary substrate for phytoene desaturase (PDS), the enzyme that initiates the desaturation pathway leading to colored carotenoids such as lycopene and β-carotene.

Molecular Formula C40H64
Molecular Weight 544.9 g/mol
CAS No. 13920-14-4
Cat. No. B030313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-cis-Phytoene
CAS13920-14-4
Synonyms(all-E) phytoene
15-cis-phytoene
7,7',8,8',11,11',12,12'-octahydro-psi,psi-carotene
all-trans-phytoene
phytoene
phytoene, (15-cis)-isomer
phytoene, (all-E)-
phytoene, (cis)-isomer
trans-phytoene
Molecular FormulaC40H64
Molecular Weight544.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
InChIInChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
InChIKeyYVLPJIGOMTXXLP-BHLJUDRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colorless to Pale Yellow Oil

15-cis-Phytoene (CAS 13920-14-4): Foundational Colorless Carotenoid Precursor for Carotenoid Biosynthesis and Analytical Research


15-cis-Phytoene (CAS 13920-14-4) is a 40-carbon colorless carotenoid that serves as the first committed intermediate in the biosynthesis of all downstream carotenoids in plants, algae, and some microorganisms [1]. It is produced via the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) catalyzed by phytoene synthase and is the primary substrate for phytoene desaturase (PDS), the enzyme that initiates the desaturation pathway leading to colored carotenoids such as lycopene and β-carotene [2]. Unlike its more conjugated downstream products, 15-cis-phytoene contains only three conjugated double bonds, resulting in a UV absorption maximum in the UVB range at approximately 286 nm and a lack of visible color [3]. This unique spectral property, along with its central role in carotenogenesis, makes it an essential analytical standard for carotenoid profiling, metabolic engineering studies, and the development of carotenoid-enriched functional products.

Why 15-cis-Phytoene (CAS 13920-14-4) Cannot Be Substituted by Other Carotenoids or Isomers in Analytical and Research Applications


15-cis-Phytoene possesses a unique combination of a cis double bond at the 15-position and a minimal conjugated double bond system that fundamentally distinguishes it from all-trans phytoene and more conjugated carotenoids like phytofluene and lycopene. This specific stereochemistry is essential for recognition by plant phytoene desaturase (PDS), as the enzyme's regio-specificity is determined by the central 15-cis double bond [1]. Generic substitution with all-trans phytoene would not replicate the native substrate behavior in plant systems, as the plant-specific poly-cis pathway requires this exact isomeric configuration for downstream desaturation steps [2]. Furthermore, substitution with phytofluene (5 conjugated double bonds) or lycopene (11 conjugated double bonds) would fundamentally alter the experimental outcomes due to their drastically different UV absorption spectra (λmax at ~348 nm and ~470 nm, respectively), higher antioxidant capacities, and visible coloration, which preclude their use in studies specifically requiring a colorless, UVB-absorbing, early-pathway carotenoid precursor [3].

15-cis-Phytoene (CAS 13920-14-4): Quantifiable Evidence of Differentiation for Scientific Selection


UV Absorption Spectrum: λmax at 286 nm Distinguishes 15-cis-Phytoene from More Conjugated Carotenoids

15-cis-Phytoene exhibits a characteristic UV-Vis absorption spectrum with a main maximum (λmax) at approximately 286 nm, corresponding to its triply conjugated double bond system [1]. This absorption falls in the UVB region and is distinctly different from more conjugated carotenoids. For comparison, phytofluene (5 conjugated double bonds) absorbs at ~348 nm, ζ-carotene (7 conjugated double bonds) at ~400 nm, and lycopene (11 conjugated double bonds) at ~470 nm [2]. The specific λmax of 286 nm (with secondary maxima at 275 nm and 297 nm) allows for unambiguous identification and quantification of 15-cis-phytoene in complex biological matrices using HPLC with photodiode array detection, particularly at 287 nm .

Analytical Chemistry Carotenoid Profiling HPLC Method Development

Antioxidant Capacity: Phytoene Exhibits Lower ABTS Radical Scavenging Activity Than Phytofluene and Lycopene, Defining Its Niche Role

In a combined experimental and theoretical study using the ABTS radical cation decolorization assay, phytoene (PE) was found to be the least effective antiradical among the three carotenoids tested, ranking below phytofluene (PF) and lycopene (LYC). The study concluded that LYC was the best free radical scavenger, while PE was the worst [1]. This result aligns with the expected structure-activity relationship, as PE has only three conjugated double bonds compared to five in PF and eleven in LYC. In complex food matrices, regression analysis of tomato products showed a positive correlation coefficient of 0.698 (p < 0.01) between phytoene content and lipophilic ABTS antioxidant capacity, and 0.619 (p < 0.01) for lipophilic DPPH, while phytofluene exhibited higher correlation coefficients of 0.760 and 0.848, respectively [2]. Notably, despite its lower direct radical scavenging activity, theoretical calculations indicated that triplet states formed following singlet oxygen deactivation by PE, PF, and LYC exhibit similar electron-donating capacity [1].

Antioxidant Research Free Radical Biology Food Chemistry

Biosynthetic Pathway Specificity: 15-cis-Phytoene Is the Obligate Native Substrate for Plant Phytoene Desaturase (PDS)

Plant phytoene desaturase (PDS) exhibits strict substrate specificity for 15-cis-phytoene. Determination of substrate and product specificity revealed that 15-cis-phytoene is converted by PDS to 9,15,9'-tricis-ζ-carotene with 15,9'-dicis-phytofluene as an intermediate [1]. The central 15-cis double bond is essential for regio-specificity of the desaturation reaction, as demonstrated by functional evaluation of structural implications of the enzyme [2]. In contrast, bacterial and fungal phytoene desaturases (CrtI) first isomerize 15-cis-phytoene to all-trans-phytoene and then proceed via an all-trans pathway to lycopene, highlighting a fundamental divergence in carotenoid biosynthesis between plants and other organisms [3]. Furthermore, the desaturation of 15-cis-phytoene to 15-cis-ζ-carotene in plant chromoplasts requires molecular oxygen (O2) as an essential cofactor and proceeds via a trans elimination of hydrogen, a mechanism not shared by all-trans-phytoene [4].

Plant Biochemistry Metabolic Engineering Enzymology Herbicide Research

Physicochemical Properties: Predicted Aqueous Solubility and logP Values Differentiate 15-cis-Phytoene from More Conjugated Carotenoids

In silico predictions indicate that 15-cis-phytoene is highly lipophilic and poorly water-soluble. ALOGPS-calculated water solubility is 0.00032 g/L (or 0.32 mg/L) with a corresponding logP of 9.6 [1]. ChemAxon calculations yield an even higher logP of 13.38 [2]. These values place 15-cis-phytoene among the more hydrophobic carotenoids, with a logP significantly higher than many more conjugated carotenes. For reference, lycopene (11 conjugated double bonds) has a reported logP of approximately 17.5, while β-carotene is around 14.5 [3]. The predicted human intestinal absorption is high (98.84%), but oral bioavailability is predicted to be low (54.29%) due to poor aqueous solubility, and the compound fails Lipinski's Rule of Five [4]. This physicochemical profile underscores the need for specialized formulation strategies (e.g., liposomal encapsulation, emulsions) for any biological or cosmetic applications.

Pharmaceutical Development Formulation Science ADME Prediction

Optimal Research and Industrial Application Scenarios for 15-cis-Phytoene (CAS 13920-14-4) Based on Quantitative Evidence


Analytical Standard for Carotenoid Profiling in Plant and Food Matrices

15-cis-Phytoene is an indispensable analytical standard for the accurate identification and quantification of phytoene isomers in complex biological samples via HPLC with PDA or UV detection at 287 nm. Its unique UV absorption maximum at 286 nm (with secondary peaks at 275 nm and 297 nm) allows for selective detection without interference from more conjugated, colored carotenoids [1]. This application is supported by its established use in comprehensive carotenoid and tocopherol analysis protocols, where it serves as a key reference compound for peak identification .

Substrate for Enzymatic Studies of Plant Carotenoid Biosynthesis and Herbicide Screening

For investigations of phytoene desaturase (PDS) kinetics, mechanism, and inhibition, 15-cis-phytoene is the only appropriate substrate. The enzyme's regio-specificity is determined by the central 15-cis double bond, and the conversion proceeds via a specific poly-cis pathway distinct from bacterial/fungal systems [1]. This makes the compound essential for studies on the mode of action of bleaching herbicides (e.g., norflurazon) that target PDS, as well as for metabolic engineering efforts aimed at altering carotenoid flux in plants .

Reference Compound for UV Photoprotection and Cosmetic Formulation Research

Given its strong absorption in the UVB range (λmax = 286 nm), 15-cis-phytoene is a key reference for studying the photoprotective potential of colorless carotenoids in skin [1]. Patents describe compositions containing phytoene and phytofluene for protecting skin against UV-induced damage and for skin whitening applications . While its direct radical scavenging activity is lower than that of more conjugated carotenoids, its ability to absorb UV radiation and its presence in human skin tissues justify its use as a benchmark in cosmetic and dermatological research [2].

Internal Standard or Tracer in Metabolic Flux Analysis of Carotenoid Pathways

The specific isomeric configuration of 15-cis-phytoene makes it an ideal starting point for tracing the flow of carbon through the carotenoid biosynthetic pathway. In studies using labeled precursors or in genetic complementation experiments, the conversion of 15-cis-phytoene to 9,15,9'-tricis-ζ-carotene via 15,9'-dicis-phytofluene provides a quantifiable readout of PDS activity and downstream pathway flux [1]. This application is critical for validating the function of heterologously expressed carotenoid genes and for optimizing conditions in biofortification and microbial carotenoid production platforms.

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